Cas no 161767-56-2 (3-Trimethylstannyl Benzoic Acid)

3-Trimethylstannyl Benzoic Acid is an organotin compound featuring a benzoic acid moiety substituted with a trimethylstannyl group at the 3-position. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as Stille couplings, where it serves as a stable and efficient stannyl transfer reagent. The trimethylstannyl group enhances reactivity while maintaining selectivity, making it valuable for constructing complex aromatic frameworks. Its benzoic acid functionality allows for further derivatization or coordination in metal-catalyzed processes. The compound is typically handled under inert conditions due to the sensitivity of the Sn-C bond to air and moisture. It is commonly employed in pharmaceutical and materials science research.
3-Trimethylstannyl Benzoic Acid structure
161767-56-2 structure
Product name:3-Trimethylstannyl Benzoic Acid
CAS No:161767-56-2
MF:C10H14O2Sn
MW:284.926962375641
CID:824948

3-Trimethylstannyl Benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Trimethylstannyl Benzoic Acid
    • 3-Trimethylstannyl B
    • 3-(Trimethylstannyl)benzoic Acid
    • meta-trimethylstannylbenzoic acid

Computed Properties

  • Exact Mass: 289.02500

Experimental Properties

  • Melting Point: 103-105°C
  • PSA: 37.30000
  • LogP: 2.71250

3-Trimethylstannyl Benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T797190-100mg
3-Trimethylstannyl Benzoic Acid
161767-56-2
100mg
$1367.00 2023-05-17
TRC
T797190-10mg
3-Trimethylstannyl Benzoic Acid
161767-56-2
10mg
$ 184.00 2023-09-05
TRC
T797190-25mg
3-Trimethylstannyl Benzoic Acid
161767-56-2
25mg
$ 489.00 2023-09-05
TRC
T797190-50mg
3-Trimethylstannyl Benzoic Acid
161767-56-2
50mg
$953.00 2023-05-17
TRC
T797190-5mg
3-Trimethylstannyl Benzoic Acid
161767-56-2
5mg
$ 138.00 2023-09-05

3-Trimethylstannyl Benzoic Acid Production Method

Additional information on 3-Trimethylstannyl Benzoic Acid

Introduction to 3-Trimethylstannyl Benzoic Acid (CAS No. 161767-56-2) and Its Emerging Applications in Chemical Biology

3-Trimethylstannyl Benzoic Acid, identified by the chemical abstracts service number 161767-56-2, is a specialized organotin compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique stannyl group attached to a benzoic acid backbone, exhibits distinct chemical properties that make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry applications.

The stannyl benzoic acid moiety is particularly noteworthy due to its ability to participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex molecular architectures. The presence of the trimethylstannyl group enhances the reactivity of the benzoic acid derivative, facilitating efficient transformations into more sophisticated heterocyclic compounds and biologically active molecules.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from modified aromatic compounds. 3-Trimethylstannyl Benzoic Acid has emerged as a key precursor in the synthesis of various pharmacologically relevant molecules. Its utility extends to the preparation of inhibitors targeting enzyme systems involved in inflammatory and neoplastic processes. For instance, derivatives of this compound have been explored as potential modulators of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis and are implicated in conditions such as arthritis and cancer.

One of the most compelling aspects of 3-Trimethylstannyl Benzoic Acid is its role in the development of targeted drug delivery systems. Researchers have leveraged its reactivity to create prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach not only enhances drug solubility and bioavailability but also allows for site-specific delivery, minimizing off-target effects. The stannyl group serves as a versatile handle for further functionalization, enabling the design of prodrugs with tailored release profiles.

The compound's significance also lies in its application as a building block for materials science research. Organotin compounds are known for their catalytic and surface-modifying properties, making them valuable in the synthesis of advanced materials such as conductive polymers and nanocomposites. 3-Trimethylstannyl Benzoic Acid has been utilized to introduce functionalized tin-containing groups into polymer matrices, enhancing their mechanical and electrical properties. These materials find applications in electronics, coatings, and biomedical devices.

Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for organotin compounds. While traditional methods often involve hazardous reagents and harsh conditions, there is growing interest in developing environmentally benign alternatives. Researchers are exploring biocatalytic pathways and solvent-free reactions to minimize waste generation and energy consumption. 3-Trimethylstannyl Benzoic Acid, with its well-documented reactivity, serves as a benchmark for evaluating the efficiency of these novel synthetic strategies.

The pharmaceutical industry continues to harness the potential of 3-Trimethylstannyl Benzoic Acid in drug discovery programs. Its incorporation into libraries of heterocyclic compounds has led to the identification of novel scaffolds with improved pharmacokinetic profiles. High-throughput screening (HTS) campaigns utilizing this compound have yielded promising candidates for further optimization. The ability to rapidly modify its structure allows medicinal chemists to fine-tune key parameters such as binding affinity, selectivity, and metabolic stability.

Another emerging application is in the field of photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species that selectively destroy malignant cells. Derivatives of benzoic acid have been investigated for their photosensitizing properties when combined with appropriate photosensitizers or when incorporated into drug carriers designed for controlled release under irradiation. The stannyl group's stability under normal conditions but reactivity under specific stimuli makes it an attractive feature for designing such therapeutics.

The role of computational chemistry in optimizing derivatives of 3-Trimethylstannyl Benzoic Acid cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound and its derivatives before experimental synthesis, significantly reducing time-to-market for new drugs or materials. By integrating quantum mechanical calculations with experimental data, scientists can identify optimal reaction conditions and predict potential side products, ensuring higher yields and purity.

In conclusion, 3-Trimethylstannyl Benzoic Acid (CAS No. 161767-56-2) represents a versatile chemical entity with far-reaching implications across multiple disciplines. Its unique structural features make it indispensable in synthetic organic chemistry, pharmaceutical development, materials science, and green chemistry initiatives. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its position as a cornerstone molecule in modern chemical biology.

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